An In-depth Technical Guide to the Crystal Structure and Polymorphism of Nickel(II) Bromide
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Nickel(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic nature of Nickel(II) bromide (NiBr₂). The existence of various hydrated forms, a phenomenon known as pseudopolymorphism, significantly influences its chemical and physical properties. Understanding these structures is critical for its application in catalysis, synthesis, and materials science.
Introduction to Nickel(II) Bromide and its Polymorphism
Nickel(II) bromide is an inorganic compound that primarily exists in an anhydrous form and as several distinct crystalline hydrates. The number of water molecules incorporated into the crystal lattice dictates the specific polymorph, with the most common being the dihydrate (NiBr₂·2H₂O), trihydrate (NiBr₂·3H₂O), and hexahydrate (NiBr₂·6H₂O).[1] This phenomenon of forming different crystal structures based on the degree of hydration is a form of polymorphism, often referred to as pseudopolymorphism. Each of these forms possesses a unique crystal structure, leading to differences in properties such as solubility, stability, and reactivity. In all its hydrated forms, the nickel(II) ion typically adopts an octahedral coordination geometry.[1]
Crystal Structures of Nickel(II) Bromide Polymorphs
The crystal structures of the anhydrous and hydrated forms of Nickel(II) bromide have been elucidated through single-crystal X-ray diffraction studies. The key crystallographic data for each form are summarized in the tables below.
Anhydrous Nickel(II) Bromide (NiBr₂)
Anhydrous NiBr₂ adopts the hexagonal cadmium chloride (CdCl₂) structure.[1] This structure consists of two-dimensional sheets of edge-sharing NiBr₆ octahedra.[2]
Table 1: Crystallographic Data for Anhydrous Nickel(II) Bromide (NiBr₂) at Room Temperature
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3m (No. 166) |
| Lattice Parameters | a = 3.67 Å, c = 19.61 Å |
| Formula Units (Z) | 3 |
| Ni-Br Bond Length | 2.55 Å |
Data sourced from the Materials Project.[2]
Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O)
The dihydrate of Nickel(II) bromide features a linear chain structure. The crystal structure was first determined by Leligny and Monnier in 1969.
Table 2: Crystallographic Data for Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| Lattice Parameters | a = 7.08 Å, b = 10.08 Å, c = 6.78 Å |
| Formula Units (Z) | 4 |
Data sourced from Leligny, C. & Monnier, J. (1969). Acta Crystallographica B25, 60-65.
Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)
The hexahydrate form consists of isolated trans-[NiBr₂(H₂O)₄] molecular units, with two additional water molecules of crystallization.[1] This structure is analogous to that of Nickel(II) chloride hexahydrate.
Table 3: Crystallographic Data for Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Lattice Parameters | a = 10.37 Å, b = 7.06 Å, c = 6.72 Å, β = 111.0° |
| Formula Units (Z) | 2 |
Data based on the isostructural NiCl₂·6H₂O.
Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O)
The crystal structure of Nickel(II) bromide trihydrate has not been definitively confirmed by X-ray crystallography. However, it is presumed to adopt a chain-like structure.[1]
Interconversion of Nickel(II) Bromide Hydrates
The different hydrated forms of Nickel(II) bromide can be interconverted by controlling temperature and humidity. The hexahydrate is the stable form at room temperature in equilibrium with its saturated aqueous solution. The following diagram illustrates the general relationships and transformations between the different forms.
Caption: Relationship and transformation pathways between different forms of Nickel(II) bromide.
Experimental Protocols
Synthesis of Nickel(II) Bromide Polymorphs
4.1.1. Anhydrous Nickel(II) Bromide (NiBr₂)
Anhydrous NiBr₂ can be prepared by the dehydration of the hexahydrate.
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Protocol: Place Nickel(II) bromide hexahydrate in a suitable vessel, such as a porcelain boat within a tube furnace. Heat the sample to approximately 140-200°C under a stream of dry, inert gas (e.g., nitrogen or argon) or under vacuum until all water of hydration is removed. The color change from greenish-yellow to yellow-brown indicates the formation of the anhydrous salt.
4.1.2. Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)
Single crystals of the hexahydrate can be grown from an aqueous solution.
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Protocol: Prepare a saturated aqueous solution of Nickel(II) bromide at a slightly elevated temperature (e.g., 30-40°C). Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation. Greenish-yellow crystals of NiBr₂·6H₂O will form over time.
4.1.3. Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O)
The trihydrate crystallizes from aqueous solutions at temperatures above 29°C.
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Protocol: Prepare a saturated aqueous solution of Nickel(II) bromide and maintain the temperature above 29°C. Allow for slow evaporation of the solvent. Crystals of the trihydrate will form.
4.1.4. Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O)
The dihydrate can be obtained by careful dehydration of the hexahydrate.
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Protocol: Place crystals of Nickel(II) bromide hexahydrate in a desiccator containing concentrated sulfuric acid as the desiccant. Maintain the temperature at approximately 5°C. The hexahydrate will gradually lose water to form the dihydrate.
Characterization by Single-Crystal X-ray Diffraction
This is the definitive method for determining the crystal structure of the different polymorphs.
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Protocol:
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A suitable single crystal of the Nickel(II) bromide polymorph is selected and mounted on a goniometer head.
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The crystal is placed in a single-crystal X-ray diffractometer.
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A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
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The crystal is rotated, and the diffraction pattern is collected on a detector.
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The collected data are processed to determine the unit cell parameters and space group.
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The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and bond parameters.
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Characterization by Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the dehydration and phase transitions of the hydrated forms.
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Protocol (TGA):
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A small, accurately weighed sample of the hydrated Nickel(II) bromide is placed in the TGA furnace.
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The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).
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The mass of the sample is continuously monitored as a function of temperature.
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Stepwise mass losses in the TGA curve correspond to the removal of water molecules, allowing for the determination of the hydration state.
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Conclusion
The polymorphism of Nickel(II) bromide, manifested as a series of hydrates, is a critical aspect of its chemistry. The distinct crystal structures of the anhydrous, dihydrate, and hexahydrate forms give rise to different physical and chemical properties. A thorough understanding of these structures and the conditions for their interconversion is essential for the effective utilization of Nickel(II) bromide in research and industrial applications. The provided experimental protocols offer a foundation for the synthesis and characterization of these important inorganic compounds.
